Trichloracetylchlorid

Übersicht

Beschreibung

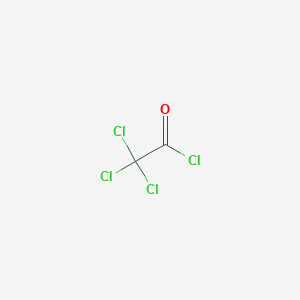

Trichloroacetyl chloride is an acyl chloride derived from trichloroacetic acid. It is a colorless to pale yellow liquid with a pungent odor. The compound is highly reactive and is primarily used in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Trichloroacetyl chloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce the trichloroacetyl group into molecules.

Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.

Medicine: Utilized in the production of drugs and other therapeutic agents.

Industry: Used in the manufacture of agrochemicals, such as herbicides and insecticides

Wirkmechanismus

Target of Action

Trichloroacetyl chloride is the acyl chloride of trichloroacetic acid . It is used in the manufacture of pharmaceuticals and plant protection compounds . .

Mode of Action

Trichloroacetyl chloride can be formed by reacting chlorine with acetyl chloride or acetaldehyde in the presence of activated charcoal . It is used in the production of trichloroacetic acid esters and anhydrides . Trichloroacetyl chloride produces certain acetoacetic esters, which are then employed to carry out chemical processes that give rise to molecules with industrial and medical uses .

Biochemical Pathways

It is known that the compound is involved in the synthesis of pharmaceuticals and plant protection compounds .

Pharmacokinetics

It is known that cytochrome p450 enzymes are responsible for metabolizing trifluoroacetyl chloride in the body .

Result of Action

Trichloroacetyl chloride can cause acute health consequences, such as nausea, vomiting, shortness of breath, weakness, extreme irritation, and burning in the eyes, nose, skin, throat, and lungs, which can happen right away or shortly after exposure . Higher exposure levels have the potential to result in pulmonary edema, a medical emergency characterized by extreme breathlessness .

Action Environment

Trichloroacetyl chloride is a toxic gaseous chemical compound that is typically transported under high pressure as a liquid . It has a strong potential to react with amines and alkalis . Additionally, it interacts strongly with diisopropyl ether or any ether in the presence of metal salts, occasionally causing an explosion . If liquid trifluoroacetyl chloride comes into touch with exposed skin, it can result in frostbite . The substance will irritate the eyes, skin, and mucous membranes if inhaled in its gaseous state . Trifluoroacetyl chloride can be fatal if ingested, inhaled, or absorbed via the skin . The chemical releases toxic fumes when it burns . Furthermore, it is highly toxic to the respiratory system .

Biochemische Analyse

Biochemical Properties

Trichloroacetyl Chloride is a metabolite of halothane . It interacts with Cytochrome P450 enzymes, which are responsible for metabolizing Trichloroacetyl Chloride in the body .

Cellular Effects

Trichloroacetyl Chloride can cause acute health consequences, such as nausea, vomiting, shortness of breath, weakness, extreme irritation, and burning in the eyes, nose, skin, throat, and lungs . Higher exposure levels have the potential to result in pulmonary edema .

Molecular Mechanism

Trichloroacetyl Chloride is thought to cause hepatitis by covalently bonding a Trichloroacetyl Chloride hapten (a metabolite of halothane) to liver proteins .

Temporal Effects in Laboratory Settings

Trichloroacetyl Chloride is highly reactive and has a strong potential to react with amines and alkalis . It interacts strongly with diisopropyl ether or any ether in the presence of metal salts, occasionally causing an explosion .

Dosage Effects in Animal Models

Rats exposed to Trichloroacetyl Chloride by inhalation at levels of 40 ppm and 90 ppm lost weight and died . The lymph nodes and lungs of rats exposed to Trichloroacetyl Chloride vapor for 90 days at 0.1 ppm experienced a local reaction that was predominantly lymphocytic in nature . Trichloroacetyl Chloride may often kill a rat in six hours at a concentration of 35.3 parts per million .

Metabolic Pathways

Trichloroacetyl Chloride is involved in the metabolic pathway of halothane, a general anesthetic . Cytochrome P450 enzymes metabolize Trichloroacetyl Chloride in the body .

Transport and Distribution

Trichloroacetyl Chloride is a gas but is typically transported under high pressure as a liquid .

Subcellular Localization

Given its reactivity and potential to cause cellular damage, it is likely that it can interact with various cellular components .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trichloroacetyl chloride can be synthesized by reacting chlorine with acetyl chloride or acetaldehyde in the presence of activated charcoal as a catalyst. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, trichloroacetyl chloride is produced through the chlorination of acetyl chloride or acetaldehyde. The process involves the use of activated charcoal to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Trichloroacetyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding trichloroacetamides, esters, and thioesters.

Hydrolysis: In the presence of water, trichloroacetyl chloride hydrolyzes to form trichloroacetic acid and hydrochloric acid.

Reduction: It can be reduced to trichloroethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Amines: React with trichloroacetyl chloride to form trichloroacetamides under mild conditions.

Alcohols and Thiols: React to form esters and thioesters, respectively, often in the presence of a base to neutralize the hydrochloric acid formed.

Water: Hydrolysis occurs readily, especially in the presence of a base to neutralize the hydrochloric acid.

Major Products:

Trichloroacetamides: Formed from reactions with amines.

Trichloroacetic Acid: Formed from hydrolysis.

Trichloroethanol: Formed from reduction reactions.

Vergleich Mit ähnlichen Verbindungen

Acetyl Chloride: Less reactive compared to trichloroacetyl chloride and does not contain chlorine atoms in the acyl group.

Trifluoroacetyl Chloride: Contains fluorine atoms instead of chlorine, leading to different reactivity and applications.

Chloroacetyl Chloride: Contains fewer chlorine atoms and has different reactivity and uses.

Uniqueness: Trichloroacetyl chloride is unique due to its high reactivity and the presence of three chlorine atoms in the acyl group. This makes it particularly useful in introducing the trichloroacetyl group into organic molecules, which can significantly alter their chemical and physical properties .

Biologische Aktivität

Avocadyne, a terminally unsaturated 17-carbon acetogenin derived from avocados (Persea americana), has garnered attention for its significant biological activities, particularly in cancer therapy and metabolic modulation. This article provides a detailed overview of the biological activity of avocadyne, supported by research findings, case studies, and data tables.

Avocadyne is characterized by its unique structural features, including a terminal triple bond and an odd number of carbon atoms. These structural attributes are critical for its biological activity, particularly in inhibiting mitochondrial fatty acid oxidation (FAO) . Research has demonstrated that avocadyne selectively targets leukemia cells while sparing normal blood cells, making it a promising candidate for cancer treatment.

Key Structural Features

- Terminal Triple Bond : Essential for interaction with mitochondrial enzymes.

- Odd Number of Carbons : Contributes to its unique metabolic pathways.

- Stereochemistry : The (2R,4R) stereoisomer exhibits the highest potency against acute myeloid leukemia (AML) cells .

Anti-Cancer Properties

Avocadyne has shown potent anti-leukemia effects through its ability to suppress FAO. In vitro studies have indicated that avocadyne can induce cell death in various leukemia cell lines with an IC50 value as low as 3.10 µM . The compound's mechanism involves the inhibition of very long-chain acyl-CoA dehydrogenase (VLCAD), leading to reduced mitochondrial metabolism in cancer cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| TEX Cells | 3.10 ± 0.14 | Induces apoptosis |

| OCI-AML2 | 11.53 ± 3.32 | Induces apoptosis |

| Patient-Derived AML | Varies | Selective cytotoxicity |

Antiviral and Antimicrobial Activity

In addition to its anti-cancer properties, avocadyne exhibits antiviral and antimicrobial activities. Studies indicate that it can inhibit the growth of gram-positive bacteria and certain viruses, contributing to its potential as a therapeutic agent beyond oncology .

Case Studies and Clinical Implications

Recent case studies have highlighted the potential applications of avocadyne in clinical settings, particularly for patients with AML. One such study involved patient-derived samples where treatment with avocadyne resulted in significant reductions in FAO markers, indicating its efficacy in modulating metabolic pathways associated with cancer progression .

Research Findings

A comprehensive analysis of avocadyne's pharmacological properties reveals several important findings:

- Fatty Acid Oxidation Inhibition : Avocadyne significantly reduces FAO in leukemia cells by targeting VLCAD.

- Selectivity : The compound shows preferential toxicity towards cancer cells compared to normal hematopoietic cells.

- Potential for Combination Therapy : When combined with existing chemotherapeutics, avocadyne may enhance therapeutic efficacy against leukemia .

Future Directions

Further research is warranted to explore the full therapeutic potential of avocadyne. Key areas for future investigation include:

- Mechanistic Studies : Elucidating the precise biochemical pathways influenced by avocadyne.

- Clinical Trials : Conducting trials to assess safety and efficacy in human subjects.

- Combination Therapies : Evaluating synergistic effects when used alongside other cancer treatments.

Eigenschaften

IUPAC Name |

2,2,2-trichloroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl4O/c3-1(7)2(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFOMCVHYWHZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl4O | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4676 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034070 | |

| Record name | Trichloroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trichloroacetyl chloride appears as a colorless volatile liquid with a strong odor. Denser than water. Contact severely irritates skin, eyes and mucous membranes. May be very toxic by ingestion and inhalation. May be combustible., Liquid that decomposes in water; [Hawley] | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4676 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroacetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

244 °F at 760 mmHg (EPA, 1998), 244 °F, 117.9 °C | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4676 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroacetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in ether, Sol in alcohol | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.654 at 32 °F (EPA, 1998) - Denser than water; will sink, 1.6202 at 20 °C/4 °C | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4676 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

21.3 [mmHg], 21.32 mm Hg @ 25 °C, determined from experimentally derived coefficients | |

| Record name | Trichloroacetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

76-02-8 | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4676 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2,2-Trichloroacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloroacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trichloroacetyl Chloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Acetyl chloride, 2,2,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloroacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SN86T76Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-31.8 °C | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of trichloroacetyl chloride?

A1: Trichloroacetyl chloride has the molecular formula C2Cl4O and a molecular weight of 163.83 g/mol.

Q2: Is there spectroscopic data available for trichloroacetyl chloride?

A2: Yes, trichloroacetyl chloride has been characterized using various spectroscopic techniques. For instance, researchers used infrared (IR) spectroscopy to quantify trichloroacetyl chloride in titanium tetrachloride samples []. Photoelectron spectroscopy has also been employed to characterize dichloroketene, a compound generated from the dechlorination of trichloroacetyl chloride in the gas phase [].

Q3: What is known about the stability of trichloroacetyl chloride?

A3: Trichloroacetyl chloride is known to be reactive and readily undergoes hydrolysis in the presence of water []. It rearranges to trichloroacetyl chloride at temperatures above 60°C [].

Q4: How is trichloroacetyl chloride utilized in organic synthesis?

A4: Trichloroacetyl chloride acts as a versatile reagent in various organic reactions. It serves as a precursor for dichloroketene, enabling the synthesis of 1,4-dichloro-1,3-butadienes from terminal alkynes in the presence of rhodium catalysts []. This reaction demonstrates high stereoselectivity, yielding primarily the (Z,Z)-isomer of the diene.

Q5: Can trichloroacetyl chloride be used to synthesize heterocycles?

A5: Yes, trichloroacetyl chloride participates in the synthesis of heterocyclic compounds. For example, it reacts with acrylonitrile in the presence of a copper chloride catalyst to yield 3,5,6-trichloro-2-pyridinol [, ]. Additionally, the reaction of trichloroacetyl chloride with trialkyl orthoacetates and orthopropionates yields 1,1,1-trichloro-4,4-diethoxy-3-buten-2-one and trichloroacetylacetate derivatives, respectively. These compounds serve as valuable intermediates in the regiospecific preparation of isoxazoles and pyrazoles through cyclocondensation reactions with hydroxylamine and hydrazines [].

Q6: How does trichloroacetyl chloride react with enamines?

A6: The reaction of trichloroacetyl chloride with enamines exhibits interesting reactivity patterns. In the presence of a zinc catalyst, trichloroacetyl chloride reacts with pyrrolidine and morpholine enamines of cyclohexanone and cyclopentanone to afford diacylated enamines []. This diacylation, occurring at both the α and α′-positions of the enamine, is attributed to the high reactivity of trichloroacetyl chloride. Notably, morpholine enamines tend to yield more stable diacylated products compared to pyrrolidine enamines.

Q7: Can trichloroacetyl chloride facilitate the synthesis of α,α,γ-trichloroalkanoic acids?

A7: Yes, α,α,γ-Trichloroalkanoic acids can be efficiently synthesized via the dichlorotris(triphenylphosphine)ruthenium(II)-catalyzed addition of trichloroacetyl chloride to olefins, followed by hydrolysis of the resulting α,α,γ-trichloro-substituted acid chlorides [].

Q8: Have computational methods been applied to study trichloroacetyl chloride?

A8: Yes, ab initio calculations have been employed to investigate the atmospheric oxidation mechanism of tetrachloroethylene, a process potentially involving trichloroacetyl chloride as an intermediate []. These calculations provide insights into the energetics and reaction pathways associated with the formation and subsequent reactions of trichloroacetyl chloride in the atmosphere.

Q9: How do structural modifications affect the reactivity of trichloroacetyl chloride?

A9: The high reactivity of trichloroacetyl chloride is attributed to the presence of three electron-withdrawing chlorine atoms, which enhance the electrophilicity of the carbonyl carbon. Replacing chlorine atoms with less electronegative substituents is expected to decrease the reactivity of the acyl chloride group.

Q10: What are the known safety concerns associated with trichloroacetyl chloride?

A10: Trichloroacetyl chloride is corrosive and requires careful handling. Occupational exposure to trichloroacetyl chloride, potentially alongside ozone and phosgene, has been linked to respiratory and systemic illness in factory workers []. Symptoms included eye and respiratory tract irritation, headache, fever, and gastrointestinal disturbances.

Q11: What is the atmospheric fate of trichloroacetyl chloride?

A11: Trichloroacetyl chloride is expected to be hydrolyzed in the atmosphere, primarily by reaction with water vapor []. This hydrolysis leads to the formation of trichloroacetic acid and hydrochloric acid.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.